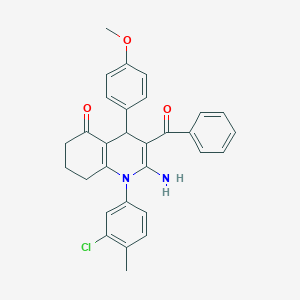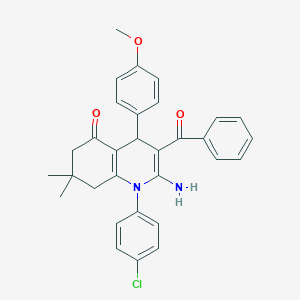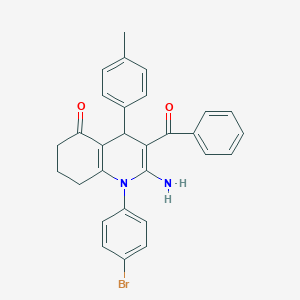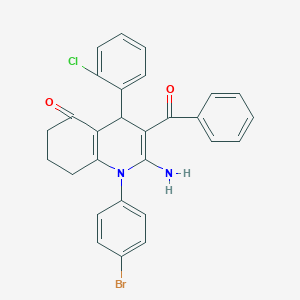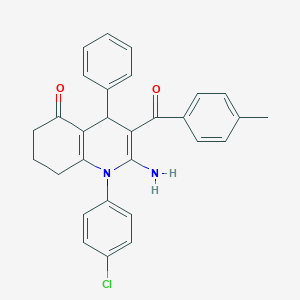![molecular formula C18H24N2O2 B304416 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B304416.png)
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione, also known as DMPPD, is a chemical compound that has been widely studied for its potential applications in scientific research. DMPPD is a cyclic imide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research areas.
作用機序
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione has been shown to bind to the sigma-1 receptor with high affinity, leading to a range of downstream effects. The sigma-1 receptor is believed to play a role in modulating the activity of ion channels, neurotransmitter release, and intracellular signaling pathways. By binding to the sigma-1 receptor, 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione has been shown to have a range of biochemical and physiological effects, including modulation of ion channels, neurotransmitter release, and intracellular signaling pathways. In addition, 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione has been shown to have anti-inflammatory and neuroprotective effects in various animal models.
実験室実験の利点と制限
One of the primary advantages of 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione as a research tool is its high affinity for the sigma-1 receptor, which allows for precise modulation of this target. In addition, 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for use in vivo. However, one of the limitations of 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione is its relatively complex synthesis, which can make it difficult to produce in large quantities.
将来の方向性
There are several potential future directions for research on 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione. One area of interest is the potential use of 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and neuropathic pain. In addition, further studies are needed to elucidate the precise mechanisms by which 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione modulates the sigma-1 receptor and to identify other potential targets for this compound. Finally, the development of more efficient synthesis methods for 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione could enable larger-scale production and facilitate further research on this promising compound.
合成法
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylcyclohexylamine with phthalic anhydride in the presence of a catalyst. The resulting intermediate is then reacted with phenylhydrazine to form 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione.
科学的研究の応用
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and toxicology. One of the primary uses of 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione is as a tool to study the role of the sigma-1 receptor in various biological processes. The sigma-1 receptor is a protein that is involved in a range of physiological processes, including pain perception, memory, and mood regulation.
特性
製品名 |
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione |
|---|---|
分子式 |
C18H24N2O2 |
分子量 |
300.4 g/mol |
IUPAC名 |
3-[(2,3-dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H24N2O2/c1-12-7-6-10-15(13(12)2)19-16-11-17(21)20(18(16)22)14-8-4-3-5-9-14/h3-5,8-9,12-13,15-16,19H,6-7,10-11H2,1-2H3 |
InChIキー |
JUOJRKSGBSGLNG-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1C)NC2CC(=O)N(C2=O)C3=CC=CC=C3 |
正規SMILES |
CC1CCCC(C1C)NC2CC(=O)N(C2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



